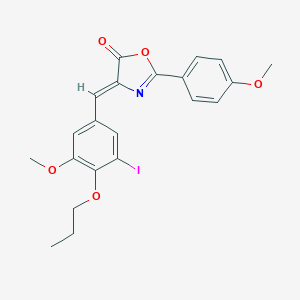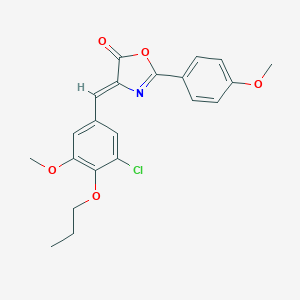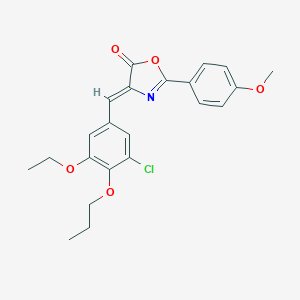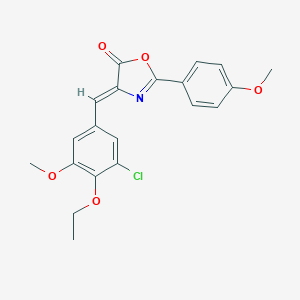![molecular formula C16H11ClN2O3 B283856 Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation, pain, and fever. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has a number of advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. This compound has also been shown to have a high degree of selectivity for COX and LOX, which makes it a useful tool for studying the role of these enzymes in disease pathogenesis. However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate. One area of research that is of particular interest is the use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapy. Another area of research that is of interest is the use of this compound in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is also interest in exploring the use of this compound in the treatment of other inflammatory diseases, such as arthritis.
Méthodes De Synthèse
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate can be synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This compound is then reacted with ethyl chloroformate to form ethyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate, which is then converted to Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate by methylation with methyl iodide.
Applications De Recherche Scientifique
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H11ClN2O3 |
|---|---|
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate |
InChI |
InChI=1S/C16H11ClN2O3/c1-21-16(20)12-4-2-11(3-5-12)15-18-14(19-22-15)10-6-8-13(17)9-7-10/h2-9H,1H3 |
Clé InChI |
WLMRZIDZWXUICW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)

![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)



